molecular formula C8H9FO2 B13671517 2-Fluoro-5-(1-hydroxyethyl)phenol

2-Fluoro-5-(1-hydroxyethyl)phenol

Cat. No.: B13671517
M. Wt: 156.15 g/mol
InChI Key: WKUBMRRFSLMVBF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group on the benzene ring, a fluorine atom at the ortho position (C2), and a 1-hydroxyethyl substituent at the para position (C5). This structure combines electron-withdrawing (fluorine) and electron-donating (hydroxyethyl) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-5-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,10-11H,1H3

InChI Key

WKUBMRRFSLMVBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with an appropriate hydroxyethylating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 2-Fluoro-5-(1-hydroxyethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated phenol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while substitution of the fluorine atom with an amine results in an amino-phenol derivative.

Scientific Research Applications

2-Fluoro-5-(1-hydroxyethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyethyl group allows the compound to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Fluoro-5-(trifluoromethyl)phenol
  • Structure : Fluorine at C2 and a trifluoromethyl (-CF₃) group at C4.
  • Properties: The -CF₃ group is strongly electron-withdrawing, increasing the phenol’s acidity (lower pKa) compared to 2-Fluoro-5-(1-hydroxyethyl)phenol. This enhances solubility in polar solvents and reactivity in nucleophilic aromatic substitution (SNAr) reactions .
  • Applications : Used as a key intermediate in pharmaceutical synthesis (e.g., antileishmanial agents) due to its stability and compatibility with coupling reactions .
  • Synthesis : Prepared via SNAr displacement with 2-fluoro-5-(trifluoromethyl)pyridine under NaH catalysis .
5-Fluoro-2-hydroxyacetophenone
  • Structure : Fluorine at C2 and an acetyl (-COCH₃) group at C5.
  • Properties : The ketone group introduces polarity and reactivity toward nucleophilic addition. Compared to the hydroxyethyl group in the target compound, the acetyl group reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions .
  • Applications : Utilized in organic synthesis for building heterocycles or as a precursor in agrochemicals .
1-(2-Ethoxy-5-fluorophenyl)ethanol
  • Structure : Ethoxy (-OCH₂CH₃) group at C2, fluorine at C5, and a hydroxymethyl (-CH₂OH) group.
  • Properties: The ethoxy group enhances lipophilicity, while the hydroxymethyl group provides a site for further functionalization. This compound’s logP is likely higher than that of 2-Fluoro-5-(1-hydroxyethyl)phenol due to the ethoxy substituent .
  • Applications: Potential intermediate in drug discovery, particularly for CNS-targeted molecules .
Table 1: Comparative Data
Compound Molecular Formula Key Substituents pKa (Predicted) LogP (Predicted) Bioactivity Notes
2-Fluoro-5-(1-hydroxyethyl)phenol C₈H₉FO₂ -OH, -F, -CH(OH)CH₃ ~9.5–10.5 ~1.8 Limited data; inferred low toxicity from analogs
2-Fluoro-5-(trifluoromethyl)phenol C₇H₄F₄O -OH, -F, -CF₃ ~7.5–8.5 ~2.5 Submicromolar antileishmanial activity
5-Fluoro-2-hydroxyacetophenone C₈H₇FO₂ -OH, -F, -COCH₃ ~8.5–9.5 ~1.5 Used in agrochemical synthesis
1-(2-Ethoxy-5-fluorophenyl)ethanol C₁₀H₁₃FO₂ -OCH₂CH₃, -F, -CH₂OH ~10.0–11.0 ~2.2 No reported bioactivity

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